molecular formula C10H9NO2 B1356819 6-Methoxyquinolin-8-ol CAS No. 477601-28-8

6-Methoxyquinolin-8-ol

Cat. No. B1356819
M. Wt: 175.18 g/mol
InChI Key: NAKFRQULMGLXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyquinolin-8-ol is a chemical compound with the CAS number 477601-28-8 . It is used in research and development .


Synthesis Analysis

The synthesis of 6-Methoxyquinolin-8-ol and its derivatives has been described in several scientific papers . For instance, one study describes the enantioselective synthesis of 8-Hydroxyquinoline derivatives, which are structurally related to 6-Methoxyquinolin-8-ol . Another study discusses the synthesis of a complex that includes a 6-Methoxyquinolin-4-yl moiety .


Molecular Structure Analysis

The molecular structure of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . For instance, X-ray crystallography and electron diffraction can be used to determine the three-dimensional molecular structure of small molecule compounds .


Chemical Reactions Analysis

The analysis of chemical reactions involving 6-Methoxyquinolin-8-ol can be performed using various techniques . For example, electroanalytical tools can be used to study reaction mechanisms , and quantitative chemical analysis methods can be used to determine the amount of a substance present in a sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability to undergo specific chemical changes .

Scientific Research Applications

  • Antimicrobial Activity

    • Quinoline and its analogues have been found to exhibit antimicrobial activity . This makes them valuable in the development of new antimicrobial agents.
  • Anticancer Activity

    • Compounds containing the 8-HQ nucleus have shown anticancer effects . They could potentially be used in the development of new anticancer drugs.
  • Antifungal Activity

    • These compounds also have antifungal properties , which could be useful in treating fungal infections.
  • Drug Discovery

    • Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
  • Synthesis of Biologically Active Compounds

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in the synthesis of biologically and pharmaceutically active compounds .
  • Broad-Spectrum Anti-infectives

    • 8-Quinolinamines, which include “6-Methoxyquinolin-8-ol”, have been synthesized and evaluated as broad-spectrum anti-infectives . They exhibited potent in vitro antimalarial activity and promising antifungal and antibacterial activities .
  • Antiplasmodial Activity

    • A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .
  • Antimalarial Activity

    • 8-Amino-6-Methoxyquinoline—Tetrazole hybrids have been synthesized and tested for their antimalarial activity . The most active compound 22 (PfNF54 IC 50 = 0.324 µM) possesses a heptyl side chain . This indicates a positive impact of highly lipophilic and voluminous side chains .
  • Broad-Spectrum Anti-infectives

    • 8-Quinolinamines, which include “6-Methoxyquinolin-8-ol”, have been synthesized and evaluated as broad-spectrum anti-infectives . They exhibited potent in vitro antimalarial activity and promising antifungal and antibacterial activities .
  • Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
  • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in the synthesis of biologically and pharmaceutically active compounds .
  • 8-Quinolinamines, which include “6-Methoxyquinolin-8-ol”, have been synthesized and evaluated as broad-spectrum anti-infectives . They exhibited potent in vitro antimalarial activity and promising antifungal and antibacterial activities .

Safety And Hazards

The safety data sheet for 6-Methoxyquinolin-8-ol provides information about its potential hazards . It is advised to handle this chemical with care, avoid ingestion, inhalation, or contact with skin, and use it only in a well-ventilated area .

properties

IUPAC Name

6-methoxyquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFRQULMGLXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592480
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinolin-8-ol

CAS RN

477601-28-8
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −25° C. solution of 3.0 g (15.9 mmol) 6,8-dimethoxyquinoline and 160 mL CH2Cl2 is added 16 mL (15.9 mmol) of 1M BBr3 in CH2Cl2. After stirring for 2 h at −25° C., the reaction mixture is quenched with 300 mL of H2O, the layers separated in a separatory funnel, and the aqueous extracted with CH2Cl2 (2×100 mL). The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with 3/1 EtOAc/hexanes containing 10% MeOH, gives 0.96 g (5.48 mmol, a 34% yield) of the title compound as an tan solid. MS (ES) m/z 176 (MH)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
34%

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